Tetrahydro-2H-pyran-4-carbonyl chloride
Description
Significance as a Versatile Building Block in Organic Synthesis
The versatility of Tetrahydro-2H-pyran-4-carbonyl chloride stems directly from the presence of the highly electrophilic acyl chloride functional group. myskinrecipes.com This group readily reacts with a wide range of nucleophiles, most notably amines and alcohols, to form stable amide and ester linkages, respectively. This reactivity is the cornerstone of its utility as a building block, allowing for the straightforward coupling of the tetrahydropyran (B127337) moiety to other molecular fragments. chemimpex.com
The reactions are typically high-yielding and proceed under mild conditions, making them amenable to a broad scope of substrates, including those with sensitive functional groups. The stability and ease of handling of this compound, compared to some other highly reactive acylating agents, further contribute to its widespread use in both laboratory and industrial settings. myskinrecipes.com
Role in the Construction of Complex Organic Structures and Heterocyclic Compounds
The application of this compound extends to the synthesis of a diverse array of complex organic structures and heterocyclic compounds. In medicinal chemistry, it is frequently employed in the development of novel therapeutic agents, particularly those targeting central nervous system disorders and metabolic diseases. chemimpex.com
A notable example of its application is in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The tetrahydropyran motif can be strategically incorporated into kinase inhibitor scaffolds to optimize binding affinity and pharmacokinetic properties. For instance, in the development of novel anilinoquinazoline (B1252766) inhibitors of c-Src/Abl kinase, the tetrahydropyran-4-yloxy group was introduced, showcasing the utility of tetrahydropyran-derived building blocks in this area of drug discovery. d-nb.info
Furthermore, the reaction of this compound with various bifunctional molecules can lead to the formation of more complex heterocyclic systems. By reacting it with appropriately substituted anilines or other nitrogen-containing heterocycles, researchers can construct novel polycyclic structures with potential biological activity. The resulting tetrahydropyran-4-carboxamides are a common feature in many drug discovery programs.
Table 2: Applications in the Synthesis of Bioactive Scaffolds
| Application Area | Example of Synthesized Scaffold | Therapeutic Target (if applicable) |
| Medicinal Chemistry | Anilinoquinazoline derivatives | c-Src/Abl Kinase |
| Medicinal Chemistry | Pyrrolo[2,3-d]pyrimidine derivatives | Cyclin-Dependent Kinases (CDKs) |
| Agrochemicals | Pyrazole (B372694) carboxamides | Agricultural pests and fungi |
| Drug Discovery | 4-Amino-2H-pyran-2-one analogs | Anticancer agents |
The research into pyran-based compounds continues to be an active area, with numerous studies exploring the synthesis and biological activities of fused pyran derivatives and other complex molecules derived from precursors like this compound. arabjchem.orgresearchgate.net These investigations underscore the enduring importance of this versatile building block in the advancement of organic and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
oxane-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGUCYSSMOFTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383725 | |
| Record name | Tetrahydro-2H-pyran-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40191-32-0 | |
| Record name | Tetrahydro-2H-pyran-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxane-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Tetrahydro 2h Pyran 4 Carbonyl Chloride
Precursor Chemistry: Tetrahydropyran-4-carboxylic Acid Synthesis
The availability of efficient and scalable methods for the synthesis of tetrahydropyran-4-carboxylic acid is paramount for the production of its carbonyl chloride derivative. Several synthetic routes to this precursor have been developed, each with its own set of advantages and reaction conditions.
Derivation from 2,7-Dioxaspiro[4.4]nonane-1,6-dione
A plausible, though not explicitly detailed in readily available literature for this specific transformation, synthetic route to tetrahydropyran-4,4-dicarboxylic acid, a direct precursor to tetrahydropyran-4-carboxylic acid, involves the hydrolysis of a spirocyclic compound such as 2,7-Dioxaspiro[4.4]nonane-1,6-dione. This spiro compound can be conceptually derived from the condensation of a suitable dicarbonyl compound with a diol.
The proposed synthetic pathway would involve a two-step process:
Hydrolysis: The initial step would be the hydrolysis of the bis-lactone, 2,7-Dioxaspiro[4.4]nonane-1,6-dione. This reaction, typically carried out under basic conditions followed by acidification, would cleave the ester linkages to yield tetrahydropyran-4,4-dicarboxylic acid.
Decarboxylation: The subsequent step involves the decarboxylation of the resulting dicarboxylic acid. Heating the tetrahydropyran-4,4-dicarboxylic acid, often in a high-boiling solvent, would lead to the loss of one of the carboxylic acid groups as carbon dioxide, yielding the desired tetrahydropyran-4-carboxylic acid.
While specific experimental conditions for this exact sequence are not widely reported, the principles of lactone hydrolysis and dicarboxylic acid decarboxylation are well-established in organic chemistry.
Conversion from Tetrahydro-4H-pyran-4-one
Another potential synthetic route to tetrahydropyran-4-carboxylic acid starts from the readily available ketone, tetrahydro-4H-pyran-4-one. A possible method for this transformation is the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.org This reaction involves the oxidation of a ketone to an ester or a lactone using a peroxyacid or a peroxide.
In this proposed synthesis:
Baeyer-Villiger Oxidation: Tetrahydro-4H-pyran-4-one would be treated with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA) or trifluoroperacetic acid (TFPAA), to induce the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone (an intramolecular ester). organic-chemistry.orgwikipedia.org
Hydrolysis: The resulting lactone would then be hydrolyzed under acidic or basic conditions to open the ring and form the corresponding hydroxy carboxylic acid, which would exist in equilibrium with the desired tetrahydropyran-4-carboxylic acid.
This method represents a viable pathway, although specific yields and optimized conditions for the Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one leading to tetrahydropyran-4-carboxylic acid require further investigation.
Other Synthetic Routes to Tetrahydropyran-4-carboxylic Acid
A commercially viable and well-documented method for the synthesis of tetrahydropyran-4-carboxylic acid begins with the cyclization of diethyl malonate with bis(2-chloroethyl) ether. This multi-step process is outlined below:
Cyclization: Diethyl malonate and bis(2-chloroethyl) ether undergo a cyclization reaction in the presence of a base to form diethyl tetrahydropyran-4,4-dicarboxylate. ijprajournal.com
Hydrolysis: The resulting diester is then hydrolyzed, typically using a strong base such as sodium hydroxide (B78521), to yield tetrahydropyran-4,4'-dicarboxylic acid. ijprajournal.com
Decarboxylation: The final step is a controlled decarboxylation of the diacid by heating, which affords tetrahydropyran-4-carboxylic acid in good yield. ijprajournal.com
The following table summarizes the reaction conditions for this commercially optimized process:
| Step | Reactants | Reagents and Conditions | Product | Yield |
| Cyclization | Diethyl malonate, Bis(2-chloroethyl) ether | Base (e.g., sodium ethoxide), Solvent (e.g., ethanol) | Diethyl tetrahydropyran-4,4-dicarboxylate | - |
| Hydrolysis | Diethyl tetrahydropyran-4,4-dicarboxylate | NaOH, water/ethanol (B145695), heat | Tetrahydropyran-4,4'-dicarboxylic acid | - |
| Decarboxylation | Tetrahydropyran-4,4'-dicarboxylic acid | Heat (120-130 °C), Xylene/paraffin oil | Tetrahydropyran-4-carboxylic acid | 85% |
Another documented synthetic approach involves the hydrolysis of a 4-cyanotetrahydropyran-4-carboxylic acid derivative. This method provides a direct route to the target carboxylic acid.
| Reactant | Reagents and Conditions | Product | Yield |
| Methyl 4-cyanotetrahydropyran-4-carboxylate | 6 mol/L Hydrochloric acid, 100 °C, 7 hours | Tetrahydropyran-4-carboxylic acid | 78% |
Halogenation for Carbonyl Chloride Formation
Once tetrahydropyran-4-carboxylic acid has been synthesized, the formation of the corresponding carbonyl chloride is typically achieved through reaction with a suitable halogenating agent. Thionyl chloride and oxalyl chloride are the most commonly employed reagents for this transformation due to their efficacy and the volatile nature of their byproducts, which simplifies purification.
Utilization of Thionyl Chloride
Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acid chlorides. The reaction proceeds with the formation of sulfur dioxide and hydrogen chloride as gaseous byproducts.
A specific example for the synthesis of tetrahydro-2H-pyran-4-carbonyl chloride using thionyl chloride is provided in the patent literature. google.com
| Reactant | Reagent | Solvent | Reaction Conditions | Product | Yield |
| Tetrahydropyran-4-carboxylic acid | Thionyl chloride | Toluene (B28343) | 80 °C, 1.5 hours | This compound | 100% (Isolation yield) |
Application of Oxalyl Chloride
Oxalyl chloride ((COCl)₂) is another effective reagent for the preparation of acid chlorides from carboxylic acids. It is often used with a catalytic amount of N,N-dimethylformamide (DMF). The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gases, which facilitates their removal from the reaction mixture.
| Reactant | Reagent | Solvent | Reaction Conditions | Product |
| 2-(Tetrahydro-2H-pyran-4-yl)acetic acid | Oxalyl chloride, cat. DMF | Dichloromethane (B109758) (DCM) | 0 °C to 20 °C, 16 hours | 2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride |
Based on this, a general procedure for the synthesis of this compound using oxalyl chloride would involve dissolving tetrahydropyran-4-carboxylic acid in an inert solvent like dichloromethane, adding a catalytic amount of DMF, and then introducing oxalyl chloride, typically at a low temperature before allowing the reaction to warm to room temperature.
Optimization of Halogenation Reaction Conditions (Temperature, Solvent)
The conversion of tetrahydro-2H-pyran-4-carboxylic acid to its corresponding acyl chloride is a critical halogenation step. The efficiency and yield of this reaction are highly dependent on conditions such as temperature and the choice of solvent. The most common halogenating agent for this transformation is thionyl chloride (SOCl₂), often used in excess to drive the reaction to completion.
Research and procedural data indicate that the reaction temperature is a key variable. A specific synthetic method involves reacting tetrahydropyran-4-carboxylic acid with thionyl chloride in toluene, where the reaction mixture is heated to 80 °C for 1.5 hours. chemicalbook.com This elevated temperature ensures a sufficient reaction rate. Broader investigations into the synthesis of carboxylic acid halides suggest a viable temperature range between 0 °C and 150 °C. google.com However, for reactions utilizing thionyl chloride, a preferred range is often maintained between 20 °C and 80 °C to balance reaction speed with the potential for side reactions or degradation. google.comgoogle.com
The choice of solvent is another crucial parameter. While the reaction can be performed neat using an excess of the liquid halogenating agent (e.g., thionyl chloride), the use of an inert solvent is common to control reaction concentration and temperature. Toluene is a documented solvent for this specific conversion, facilitating heat transfer and maintaining a homogenous reaction mixture at the optimal temperature of 80 °C. chemicalbook.com Other high-boiling point, non-protic solvents such as dichloromethane (DCM) or benzene (B151609) could also be employed, depending on the desired reaction temperature and scale. The solvent must be inert to the highly reactive thionyl chloride and the resulting acyl chloride product.
The optimization of these conditions is aimed at maximizing the yield and purity of the final product by ensuring complete conversion of the starting carboxylic acid while minimizing the formation of impurities.
| Parameter | Condition | Rationale / Notes | Reference |
|---|---|---|---|
| Halogenating Agent | Thionyl Chloride (SOCl₂) | Common and effective reagent for converting carboxylic acids to acyl chlorides. Gaseous byproducts (SO₂ and HCl) are easily removed. | chemicalbook.commasterorganicchemistry.com |
| Temperature | 80 °C | Specific documented temperature for a reaction in toluene, leading to complete conversion in 1.5 hours. | chemicalbook.com |
| 20 °C to 110 °C | General preferred range for halogenations of this type, allowing for process optimization. | google.com | |
| Solvent | Toluene | Documented inert solvent that allows for heating to the optimal reaction temperature. | chemicalbook.com |
| None (Neat) | Using excess thionyl chloride as both reagent and solvent is a common alternative. | masterorganicchemistry.com |
Purification and Isolation Methodologies
General Post-Reaction Processing Techniques
Following the completion of the halogenation reaction, the initial workup is focused on the removal of volatile components from the reaction mixture. Due to the high reactivity of the this compound product, particularly its sensitivity to moisture, aqueous workup procedures like washing or extraction are strictly avoided as they would lead to rapid hydrolysis back to the carboxylic acid. chemsrc.com
Advanced Purification Strategies (e.g., Distillation, Chromatography)
To achieve high purity, the crude this compound requires further purification. The primary method employed for this purpose is vacuum distillation. This technique is well-suited for liquid acyl chlorides, as it allows for purification at lower temperatures, thereby minimizing the risk of thermal degradation. The boiling point of this compound has been reported as 50-52 °C at a pressure of 1 mmHg, indicating that it is amenable to purification by high-vacuum distillation. jk-sci.com This process effectively separates the desired product from less volatile impurities or any polymeric byproducts formed during the reaction.
| Property | Value | Significance for Purification | Reference |
|---|---|---|---|
| Boiling Point | 50-52 °C @ 1 mmHg | Allows for purification via vacuum distillation, separating it from non-volatile impurities. | jk-sci.com |
| Reactivity | Moisture Sensitive | Requires strictly anhydrous conditions during all purification and handling steps to prevent hydrolysis. | chemsrc.comresearchgate.net |
Purification by column chromatography is significantly more challenging for reactive compounds like acyl chlorides. The polar nature of standard stationary phases like silica (B1680970) gel can lead to the rapid degradation of the product on the column. researchgate.net If chromatographic purification is necessary, it must be conducted under strictly anhydrous conditions, using a non-polar stationary phase and anhydrous, non-protic eluents such as hexanes, dichloromethane, or mixtures thereof. researchgate.net However, due to these challenges, distillation remains the preferred and more scalable method for the advanced purification of this compound.
Reactivity and Mechanistic Investigations of Tetrahydro 2h Pyran 4 Carbonyl Chloride
Electrophilic Nature of the Carbonyl Chloride Moiety
The significant reactivity of tetrahydro-2H-pyran-4-carbonyl chloride is primarily dictated by the electrophilic character of the carbonyl carbon. This electrophilicity is a consequence of two main electronic effects. Firstly, the oxygen atom of the carbonyl group, being highly electronegative, polarizes the carbon-oxygen double bond (C=O), drawing electron density away from the carbon and creating a partial positive charge (δ+).
Secondly, the chlorine atom attached to the carbonyl carbon further enhances this positive charge through a strong negative inductive effect (-I effect). As a halogen, chlorine is highly electronegative and withdraws electron density from the already electron-deficient carbonyl carbon. This synergistic polarization makes the carbonyl carbon an exceptionally attractive site for attack by nucleophiles. The chloride ion is also an excellent leaving group, as it is the conjugate base of a strong acid (HCl), which thermodynamically favors substitution reactions. This combination of high electrophilicity and a superb leaving group makes acyl chlorides, including the title compound, one of the most reactive classes of carboxylic acid derivatives.
Nucleophilic Acyl Substitution Reactions
The primary reaction pathway for this compound is nucleophilic acyl substitution. This class of reactions proceeds via a well-established two-step mechanism known as the addition-elimination mechanism. In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate with a negatively charged oxygen atom. In the second step, this intermediate collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group. The net result is the substitution of the chloride with the incoming nucleophile.
This compound reacts readily with primary and secondary alcohols to form the corresponding esters. This reaction, known as esterification, is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA). The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the alcohol nucleophile or promoting side reactions. In some cases, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is added to accelerate the reaction, particularly with sterically hindered alcohols. whiterose.ac.uk The general mechanism involves the alcohol's oxygen atom acting as the nucleophile, attacking the acyl chloride to yield the ester and HCl. rsc.orggoogleapis.com
Table 1: Examples of Esterification Reactions This table presents illustrative examples of the esterification reaction.
| Alcohol Reactant | Base/Catalyst | Solvent | Product |
|---|---|---|---|
| Ethanol (B145695) | Pyridine | Dichloromethane (B109758) (DCM) | Ethyl tetrahydro-2H-pyran-4-carboxylate |
| Isopropanol | Triethylamine (TEA) | Tetrahydrofuran (B95107) (THF) | Isopropyl tetrahydro-2H-pyran-4-carboxylate |
The reaction of this compound with primary or secondary amines is a highly efficient and common method for the synthesis of amides. This amidation reaction is generally very rapid and often exothermic. Two equivalents of the amine are typically required: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium (B1175870) salt. Alternatively, one equivalent of the amine can be used along with an auxiliary non-nucleophilic base like triethylamine or pyridine. preprints.orggoogle.com
This reaction is widely employed in medicinal chemistry for linking the tetrahydropyran (B127337) moiety to various nitrogen-containing scaffolds. bohrium.com Research has demonstrated its use in synthesizing complex molecules, such as potential mTOR inhibitors, by reacting it with substituted tetrahydroquinolines in the presence of triethylamine. bohrium.comnih.gov Similarly, it has been used to acylate pyrrolidine (B122466) derivatives under biphasic conditions with sodium bicarbonate or in organic solvents with triethylamine to produce advanced intermediates for pharmaceutical targets. acs.org
Table 2: Examples of Amide Synthesis This table presents documented examples of amide synthesis using this compound.
| Amine Reactant | Base | Solvent | Product | Reference |
|---|---|---|---|---|
| (S)-pyrrolidin-3-ol hydrochloride | Triethylamine | Dichloromethane (DCM) | ((S)-3-Hydroxy-pyrrolidin-1-yl)(tetrahydro-pyran-4-yl)methanone | acs.org |
| 7-Nitro-1,2,3,4-tetrahydroquinoline | Triethylamine | Dichloromethane (DCM) | (7-Nitro-3,4-dihydroquinolin-1(2H)-yl)(tetrahydro-2H-pyran-4-yl)methanone | bohrium.comnih.gov |
The high reactivity of this compound extends to a variety of other nitrogen nucleophiles, including hydrazines and their derivatives, as well as N-heterocycles like pyrazoles.
Hydrazines: Reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines yields the corresponding hydrazides. The terminal nitrogen of hydrazine acts as the nucleophile in a standard nucleophilic acyl substitution. These hydrazide products are stable compounds and can serve as intermediates for the synthesis of more complex heterocyclic systems. Research on a closely related analogue, 4-(4-methoxyphenyl)this compound, confirms its effective condensation with hydrazine hydrate and other carbohydrazides, indicating a similar reactivity pattern for the parent compound.
Pyrazoles: Pyrazoles can undergo N-acylation with this compound. The reaction typically occurs at one of the ring nitrogen atoms. Since pyrazole (B372694) itself is a weak base, an auxiliary base is often required to facilitate the reaction and scavenge the HCl byproduct. This reaction is a direct method for attaching the tetrahydropyran carbonyl scaffold to a pyrazole ring, a common structural motif in pharmaceuticals. nih.gov
Table 3: Reactions with Other Nitrogen Nucleophiles This table presents illustrative examples of reactions with hydrazines and pyrazoles.
| Nucleophile | Base | Solvent | Product |
|---|---|---|---|
| Hydrazine Hydrate | Triethylamine | Dichloromethane (DCM) | Tetrahydro-2H-pyran-4-carbohydrazide |
Reactions with Carbon Nucleophiles
Beyond heteroatom nucleophiles, this compound can react with carbon-based nucleophiles to form new carbon-carbon bonds. This is a powerful strategy for elaborating the carbon skeleton of a molecule.
Enolates, which are generated by the deprotonation of the α-carbon of a carbonyl compound, are excellent carbon nucleophiles. They react with acyl chlorides in a C-acylation reaction to produce β-dicarbonyl compounds. To achieve C-acylation over the alternative O-acylation, it is often necessary to use a pre-formed enolate generated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS).
This methodology has been applied in the synthesis of α-difunctionalized cyclic sulfones. In this process, a cyclic sulfone was first deprotonated at the α-position with a strong base to form the corresponding carbanion (an enolate equivalent). Subsequent treatment with this compound resulted in the acylation of the α-carbon, successfully forming a β-keto sulfone.
Active methylene (B1212753) compounds, such as diethyl malonate or ethyl acetoacetate, possess acidic protons on the carbon situated between two electron-withdrawing groups. These protons can be removed with a moderately strong base like sodium ethoxide to generate a stabilized carbanion. This carbanion can then act as a nucleophile, attacking this compound to yield an acylated product. This reaction provides a route to complex keto-esters and related structures.
Table 4: Reactions with Carbon Nucleophiles This table presents a documented example of C-acylation.
| Carbon Nucleophile Precursor | Base | Solvent | Product | Reference |
|---|---|---|---|---|
| A cyclic β-ester sulfone | Lithium Hexamethyldisilazide (LiHMDS) | Tetrahydrofuran (THF) | α-Acylated β-ester sulfone |
Organometallic Reagents (e.g., Grignard Reagents)
The reaction of this compound with organometallic reagents, particularly Grignard reagents, is a powerful method for the formation of carbon-carbon bonds, leading to the synthesis of tertiary alcohols. The electrophilic carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack by the carbanionic portion of the Grignard reagent.
The general mechanism proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. In the first stage, the Grignard reagent adds to the carbonyl group, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the chloride ion, which is an excellent leaving group, to form a ketone intermediate. Since the newly formed ketone is also susceptible to nucleophilic attack by the Grignard reagent, a second equivalent of the organometallic compound rapidly adds to the ketone. This second addition leads to the formation of a different tetrahedral intermediate, an alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. Due to this two-step addition, two of the alkyl or aryl groups on the resulting tertiary alcohol originate from the Grignard reagent.
A representative reaction is the synthesis of tertiary alcohols from the related ketone, tetrahydro-4H-pyran-4-one, by condensation with aryl Grignard reagents. This reaction provides a model for the expected products from the corresponding acyl chloride. For instance, the reaction of this compound with two equivalents of a Grignard reagent, such as phenylmagnesium bromide, would be expected to produce (tetrahydro-2H-pyran-4-yl)diphenylmethanol.
| Reactant 1 | Reactant 2 (Grignard Reagent) | Expected Product (after workup) | Product Class |
| This compound | Methylmagnesium bromide | 2-(Tetrahydro-2H-pyran-4-yl)propan-2-ol | Tertiary Alcohol |
| This compound | Ethylmagnesium bromide | 3-(Tetrahydro-2H-pyran-4-yl)pentan-3-ol | Tertiary Alcohol |
| This compound | Phenylmagnesium bromide | (Tetrahydro-2H-pyran-4-yl)diphenylmethanol | Tertiary Alcohol |
| This compound | Cyclohexylmagnesium bromide | Dicyclohexyl(tetrahydro-2H-pyran-4-yl)methanol | Tertiary Alcohol |
Reduction Pathways of the Acyl Chloride Group
The acyl chloride group of this compound is readily reduced by various hydride reagents. The nature of the product depends on the strength and stoichiometry of the reducing agent employed.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the acyl chloride to the corresponding primary alcohol, (Tetrahydro-2H-pyran-4-yl)methanol. chemicalbook.comchemicalbook.com The mechanism involves the delivery of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate which then collapses to an aldehyde with the expulsion of the chloride ion. The resulting aldehyde is then immediately reduced by another equivalent of the hydride reagent to an alkoxide, which upon acidic workup yields the primary alcohol. byjus.comadichemistry.comnumberanalytics.com A detailed experimental procedure for the synthesis of (Tetrahydro-2H-pyran-4-yl)methanol involves the reduction of the corresponding ethyl ester, ethyl tetrahydro-2H-pyran-4-carboxylate, with LiAlH₄ in tetrahydrofuran at 0°C, resulting in a 96% yield of the desired alcohol. chemicalbook.comchemicalbook.com A similar high-yield reduction would be expected for the more reactive acyl chloride.
Milder reducing agents can potentially be used to achieve a partial reduction to the corresponding aldehyde, tetrahydro-2H-pyran-4-carbaldehyde. However, this transformation can be challenging as aldehydes are generally more reactive towards nucleophilic attack than the starting acyl chloride.
The following table summarizes the expected products from the reduction of this compound with different reducing agents.
| Reducing Agent | Expected Product | Product Class |
| Lithium aluminum hydride (LiAlH₄) | (Tetrahydro-2H-pyran-4-yl)methanol | Primary Alcohol |
| Sodium borohydride (B1222165) (NaBH₄) | (Tetrahydro-2H-pyran-4-yl)methanol | Primary Alcohol |
Hydrolysis Reactions and Stability Considerations
Reaction with Water and Moisture Sensitivity
This compound is highly sensitive to moisture and reacts readily with water in a process known as hydrolysis. This reaction is characteristic of acyl chlorides and is typically vigorous and exothermic. The products of the hydrolysis are the corresponding carboxylic acid, Tetrahydro-2H-pyran-4-carboxylic acid, and hydrogen chloride (HCl) gas. libretexts.org The evolution of steamy, corrosive HCl fumes is a clear indicator of this reaction.
The mechanism for the hydrolysis of acyl chlorides is a nucleophilic addition-elimination reaction. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A final deprotonation step by another water molecule or the departed chloride ion yields the carboxylic acid and hydrochloric acid.
Due to its high reactivity with water, this compound must be handled under anhydrous conditions to prevent its decomposition. Exposure to atmospheric moisture is sufficient to initiate hydrolysis, leading to the degradation of the compound and the release of corrosive HCl gas.
Incompatibility with Strong Bases and Oxidizing Agents
This compound is incompatible with strong bases and strong oxidizing agents.
Strong Bases: Strong bases, such as sodium hydroxide (B78521), will readily react with the acyl chloride. The reaction is a hydrolysis that is accelerated by the presence of the base, leading to the formation of the corresponding carboxylate salt (sodium tetrahydro-2H-pyran-4-carboxylate) and sodium chloride. The reaction is highly exothermic and can be violent.
Strong Oxidizing Agents: While the acyl chloride group itself is not readily oxidized, the tetrahydropyran ring contains ether and methylene functionalities that can be susceptible to oxidation. Strong oxidizing agents can potentially lead to ring-opening or other degradation reactions, the specifics of which would depend on the nature of the oxidizing agent and the reaction conditions. The combination of a reactive acyl chloride with a strong oxidizing agent presents a significant safety hazard and should be avoided.
Analysis of Hazardous Decomposition Products under Specific Conditions (e.g., Thermal Degradation, Combustion)
Under conditions of thermal degradation or combustion, this compound will decompose to produce hazardous and toxic substances. The primary hazardous decomposition products identified are:
Hydrogen Chloride (HCl): A corrosive and toxic gas.
Carbon Monoxide (CO): A toxic gas.
Carbon Dioxide (CO₂): An asphyxiant at high concentrations.
The thermal decomposition of acyl chlorides can proceed through several pathways. One common pathway is decarbonylation, where the acyl chloride loses a molecule of carbon monoxide to form an alkyl or aryl chloride. Another potential pathway is the elimination of hydrogen chloride to form a ketene, although this is more common for acyl chlorides with an alpha-hydrogen. For this compound, thermal stress could lead to the fragmentation of the tetrahydropyran ring in addition to the decomposition of the acyl chloride group.
In the event of combustion, incomplete burning of the organic molecule will lead to the formation of carbon monoxide, while complete combustion will yield carbon dioxide. The presence of chlorine in the molecule ensures the formation of hydrogen chloride gas during combustion. The specific mixture of decomposition products can be complex and will depend on factors such as the temperature, the availability of oxygen, and the presence of other substances.
Mechanistic Studies of Specific Transformations
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution reactions. fiveable.me The general mechanism for these transformations involves a two-step addition-elimination process. fiveable.me
In the second step, the tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in doing so, a leaving group is expelled. For this compound, the chloride ion is an excellent leaving group, which drives the reaction forward.
The nature of the nucleophile dictates the final product. For instance, with water as the nucleophile, the product is a carboxylic acid (hydrolysis). With an alcohol, an ester is formed, and with an amine, an amide is produced.
The tetrahydropyran ring is generally stable under the conditions of many nucleophilic acyl substitution reactions and primarily acts as a bulky, non-reactive substituent. However, its conformational properties may have a subtle influence on the reactivity of the acyl chloride group by affecting the accessibility of the carbonyl carbon to incoming nucleophiles.
Advanced Synthetic Strategies Employing Tetrahydro 2h Pyran 4 Carbonyl Chloride and Its Derivatives
Stereoselective Synthesis
Achieving stereocontrol is crucial in the synthesis of bioactive molecules. For derivatives of tetrahydro-2H-pyran-4-carbonyl chloride, this involves the asymmetric construction of the tetrahydropyran (B127337) ring or the stereoselective functionalization thereof.
Chiral Auxiliaries and Catalytic Asymmetric Methods
The synthesis of enantiomerically pure compounds often relies on the use of chiral auxiliaries or asymmetric catalysis. researchgate.netyoutube.com Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net For the synthesis of chiral 4-substituted tetrahydropyran systems, an auxiliary could be appended to a precursor molecule to control the diastereoselectivity of cyclization or functionalization steps.
Alternatively, catalytic asymmetric methods, particularly organocatalysis, have emerged as powerful tools for constructing chiral tetrahydropyran rings. rsc.orgresearchgate.net These methods utilize small organic molecules as catalysts to induce enantioselectivity. nih.gov For instance, cascade reactions, such as Michael/Henry/ketalization sequences, catalyzed by chiral squaramides or quinine-based catalysts, can generate highly functionalized tetrahydropyrans with multiple contiguous stereocenters in excellent enantiomeric and diastereomeric ratios. nih.gov While not directly applied to the title compound, these strategies could be adapted to synthesize chiral precursors of Tetrahydro-2H-pyran-4-carboxylic acid.
Table 1: Examples of Catalytic Asymmetric Methods for Tetrahydropyran Synthesis
| Method | Catalyst Type | Key Transformation | Stereoselectivity |
|---|---|---|---|
| Michael/Henry/Ketalization Cascade | Quinine-based squaramide | Multicomponent reaction of β-keto esters, nitroalkenes, and ynals | dr > 20:1, 93–99% ee nih.gov |
| Michael/Aza-Henry/Cyclization | Quinine-derived squaramide | Domino reaction of 1,3-dicarbonyls, nitroolefins, and aldimines | High dr, excellent ee acs.org |
Prins Cyclization in Related Tetrahydropyran Systems
The Prins cyclization is a robust and widely utilized reaction for forming tetrahydropyran rings through the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound. nih.govbeilstein-journals.orgacs.org This reaction proceeds via an oxocarbenium ion intermediate, and the subsequent cyclization and nucleophilic trapping typically result in a high degree of stereocontrol, often favoring the formation of all-cis substituted products due to the adoption of a stable chair-like transition state with equatorial substituents. whiterose.ac.ukbeilstein-journals.org
Various modifications of the Prins reaction, such as tandem allylation/silyl-Prins cyclizations and reactions involving cyclopropylcarbinols, have expanded its scope to produce complex 2,4,6-trisubstituted tetrahydropyrans. nih.govbeilstein-journals.org While this method primarily constructs the THP ring itself, it is a key strategy for accessing the core scaffold of substituted derivatives related to this compound. The choice of Lewis or Brønsted acid catalyst can significantly influence the reaction outcome and selectivity. beilstein-journals.orgbeilstein-journals.org
Table 2: Selected Lewis Acids in Prins Cyclization for Tetrahydropyran Synthesis
| Lewis Acid | Substrates | Key Feature | Reference |
|---|---|---|---|
| TFA | Cyclopropylcarbinol + Aldehyde | Forms 2,4,6-trisubstituted THP | beilstein-journals.org |
| SnCl₄ | Homoallylic alcohol + Aldehyde | Synthesis of 4-chlorotetrahydropyran | beilstein-journals.org |
| FeCl₃ | Homopropargyl alcohol + Aldehyde | Alkyne Prins cyclization | beilstein-journals.org |
Regio- and Stereoselective Functionalization
Beyond constructing the ring, the selective functionalization of a pre-existing tetrahydropyran scaffold is a critical strategy. For derivatives of this compound, achieving regio- and stereoselective functionalization at the C4 position is of particular interest. researchgate.netnih.govresearchgate.netchemrxiv.orgchemrxiv.org
Methodologies for C4-functionalization often depend on the existing functionality at that position. If the precursor is a tetrahydropyran-4-one, stereoselective alkylation or addition reactions can be performed on the corresponding enolate or the ketone itself. For other systems, C-H functionalization logic can be employed, although directing such reactions to the C4 position of a saturated heterocycle remains a significant challenge. Successful strategies often rely on intramolecular approaches or the use of directing groups to achieve high regioselectivity.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. While this compound is not a direct substrate for many standard cross-coupling protocols, its derivatives can be designed to participate in these powerful transformations.
Derivatization for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which typically pairs an organoboron reagent with an organic halide or triflate, is a cornerstone of modern synthesis. rsc.orgnih.gov The acyl chloride functionality of the title compound can be directly utilized in acylative Suzuki-Miyaura couplings to form ketones. nih.govresearchgate.netnsf.govacs.orgresearchgate.net This approach involves the palladium-catalyzed reaction between the acyl chloride and an organoboronic acid, often under anhydrous conditions to prevent hydrolysis of the acyl chloride. nih.govresearchgate.net
Alternatively, the tetrahydropyran scaffold can be derivatized to prepare it for a standard Suzuki-Miyaura reaction. For example, a related tetrahydropyran derivative bearing a halide or triflate could be coupled with various boronic acids. Conversely, the tetrahydropyran moiety can be converted into a nucleophilic partner by preparing a tetrahydropyran-boronic acid or boronic ester. researchgate.netnih.govdntb.gov.ua This can be achieved through methods like the Miyaura borylation, which involves the palladium-catalyzed reaction of a corresponding halide or triflate with a diboron (B99234) reagent. rsc.org
Table 3: Typical Catalytic Systems for Suzuki-Miyaura Reactions
| Palladium Source | Ligand | Base | Solvent |
|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Toluene (B28343) (anhydrous) nih.gov |
| Pd₂(dba)₃ | 2-(di-tert-butylphosphino)biphenyl | Cs₂CO₃ | THF/Water |
| Pd(OAc)₂ | PPh₃ | NaOH | IPA/Water researchgate.net |
Potential in Heck and Negishi Cross-Coupling Reactions
The Heck and Negishi reactions further expand the synthetic utility of appropriately functionalized tetrahydropyran derivatives.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org To employ a tetrahydropyran derivative in a Heck reaction, it would need to be functionalized with a vinyl or aryl halide/triflate group. While less common for saturated heterocycles, intramolecular Heck reactions are a powerful tool for ring formation, and intermolecular variants with heterocyclic halides have been developed. nih.govnih.govmdpi.com The success of such a reaction would depend on a stable catalyst system capable of undergoing oxidative addition with the heterocyclic electrophile. nih.gov
The Negishi cross-coupling reaction pairs an organic halide or triflate with an organozinc reagent, offering high functional group tolerance due to the moderate reactivity of the organozinc species. wikipedia.orgwikipedia.orgnih.govchinesechemsoc.orgacs.org A tetrahydropyran derivative could be engaged in a Negishi coupling by converting it into either the halide/triflate partner or the organozinc reagent. nih.gov Organozinc reagents can be prepared directly from the corresponding organic halide using activated zinc metal (e.g., Rieke® Zinc) or via transmetalation from an organolithium or Grignard reagent. nih.govnih.gov This versatility makes the Negishi coupling a promising, albeit underexplored, strategy for the C-C bond formation involving complex tetrahydropyran scaffolds.
Palladium-Catalyzed C–N Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C–N) bonds. wikipedia.orglibretexts.org This methodology is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals, natural products, and organic materials. wikipedia.org While this compound does not directly participate as a substrate in the canonical Buchwald-Hartwig reaction (which typically couples an aryl halide with an amine), it serves as a crucial reagent for creating precursor molecules that subsequently undergo these powerful transformations.
The primary role of this compound in this context is to introduce the tetrahydropyran-4-carboxamide moiety into a molecule. This is typically achieved through a standard acylation reaction with a primary or secondary amine. The resulting amide can be designed to contain a suitably positioned aryl halide, setting the stage for an intramolecular palladium-catalyzed C–N cyclization. This strategy is highly effective for constructing fused heterocyclic ring systems.
For instance, a bromo-substituted aniline (B41778) can be acylated with this compound. The resulting N-(bromoaryl)tetrahydro-2H-pyran-4-carboxamide can then be subjected to palladium-catalyzed intramolecular C–H arylation to yield fused lactams. beilstein-archives.org The success of these reactions is highly dependent on the choice of catalyst, ligand, and base, which must be optimized to achieve high yields and prevent side reactions. beilstein-journals.org The development of specialized biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos) has been critical in expanding the scope and efficiency of these reactions, allowing for the coupling of a wide range of substrates under milder conditions. beilstein-journals.orgacs.org
| Parameter | Common Reagents/Conditions | Role in Reaction |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst that initiates the catalytic cycle. |
| Ligand | XPhos, SPhos, BINAP, RuPhos | Stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences reaction scope and efficiency. beilstein-journals.orgacs.org |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Deprotonates the amine nucleophile and facilitates the reductive elimination step. beilstein-journals.org |
| Solvent | Toluene, Dioxane, THF | Provides a non-polar medium for the reaction; must be anhydrous. |
| Temperature | Room Temperature to >100 °C | Dependent on substrate reactivity; microwave irradiation can be used to accelerate the reaction. beilstein-journals.org |
Radical Reactions and Cascade Cyclizations
The generation and subsequent reaction of acyl radicals offer a powerful method for forming C–C bonds. This compound is an excellent precursor for the corresponding acyl radical, which can be engaged in a variety of synthetic transformations, including cascade cyclizations to build molecular complexity rapidly.
Visible-light photoredox catalysis has emerged as a mild and sustainable tool for generating radical intermediates. beilstein-journals.org This approach utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with a substrate. nih.gov In the case of this compound, an excited photocatalyst can reduce the acyl chloride, leading to the cleavage of the carbon-chlorine bond and formation of the tetrahydropyranoyl radical. This method avoids the use of harsh reagents or high temperatures typically required in traditional radical chemistry. nih.gov Organic dyes and transition metal complexes (e.g., those based on iridium or ruthenium) are commonly employed as photocatalysts for these transformations. nih.govorganic-chemistry.org
Once generated, the tetrahydropyranoyl radical is a versatile intermediate. As a nucleophilic radical, it readily participates in Giese-type reactions, adding to electron-deficient alkenes. rsc.orgresearchgate.netnih.gov A particularly powerful application of this reactivity is in cascade cyclizations. In these processes, the initial addition of the acyl radical to an unsaturated system generates a new radical intermediate, which can then undergo one or more subsequent cyclization steps before the sequence is terminated.
A notable example is the photocatalytic cascade cyclization of 1,7-enynes with acyl chlorides. nih.gov In this type of reaction, the tetrahydropyranoyl radical, generated under visible light irradiation, would first add to the alkyne moiety of the 1,7-enyne. The resulting vinyl radical intermediate then undergoes a 6-exo-dig cyclization onto the pendant alkene, followed by a final radical-radical coupling or hydrogen atom abstraction to afford complex fused pyran derivatives. This strategy allows for the rapid construction of polycyclic systems from simple, linear precursors in a single, highly efficient step. nih.gov
| Radical Acceptor | Reaction Type | Resulting Structure | Example Reference |
|---|---|---|---|
| Electron-Deficient Alkenes | Giese Reaction | Acylated Product | rsc.org |
| 1,7-Enynes | Addition/Cascade Cyclization | Fused Pyran Derivatives | nih.gov |
| β,γ-Unsaturated Hydrazones | Addition/Cascade Cyclization | Functionalized Dihydropyrazoles | nih.gov |
| Polyene Systems | Addition/Cascade Cyclization | Polycyclic Terpenoid-like Scaffolds | nih.gov |
Flow Chemistry Applications in Synthesis
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgacs.org These benefits are particularly relevant for reactions involving hazardous reagents or unstable intermediates, such as acyl chlorides. The synthesis and use of this compound are well-suited for adaptation to flow chemistry platforms.
The conversion of Tetrahydro-2H-pyran-4-carboxylic acid to its corresponding acyl chloride can be performed efficiently in a flow reactor. Reagents such as phosgene (B1210022) (generated in situ from chloroform (B151607) and oxygen) or bis(trichloromethyl)carbonate (BTC, triphosgene) can be mixed with a stream of the carboxylic acid, with the short residence time in the heated reactor ensuring rapid and complete conversion. acs.orgresearchgate.net The ability to generate the highly reactive and moisture-sensitive acyl chloride in situ and use it immediately in a subsequent step ("telescoping") is a key advantage of flow chemistry. vapourtec.comoup.com
Following its generation, the stream containing this compound can be directly merged with a solution of an amine to perform a continuous amidation reaction. researchgate.net The efficient mixing and precise temperature control in microreactors allow for extremely fast reaction times, often on the order of seconds to minutes, with high yields and purities. oup.comrsc.org This integrated, multi-step flow approach minimizes handling of hazardous materials, reduces waste, and allows for safe, automated production. acs.org
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Acyl Chloride Generation | Often isolated before use; potential for decomposition. | Generated in situ and used immediately, improving safety and efficiency. acs.org |
| Reaction Time | Hours | Seconds to minutes. oup.com |
| Heat Transfer | Limited by surface area of the flask; potential for hotspots. | Excellent due to high surface-area-to-volume ratio; precise temperature control. |
| Safety | Handling of bulk quantities of hazardous reagents. | Small reaction volumes minimize risk; enables use of hazardous reagents more safely. acs.org |
| Scalability | Challenging to scale up; requires process redesign. | Straightforward by running the system for longer periods ("scaling out"). |
Green Chemistry Approaches in Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis and reactions of this compound to create more sustainable and environmentally benign processes.
One area of focus is the synthesis of the precursor, Tetrahydro-2H-pyran-4-carboxylic acid. Commercial routes often involve cyclization followed by a high-temperature decarboxylation step. ijprajournal.com Green approaches could involve the use of more environmentally friendly solvents, replacing traditional hydrocarbon solvents like xylene with greener alternatives, or developing catalytic decarboxylation methods that proceed under milder conditions. ijprajournal.com
Microwave-assisted synthesis is another powerful green chemistry tool. By using microwave irradiation instead of conventional heating, reaction times can be dramatically reduced, often from hours to minutes, leading to significant energy savings. koreascience.krscielo.brresearchgate.net The synthesis of various pyran derivatives has been shown to be highly efficient under microwave conditions, often proceeding solvent-free, which further enhances the green credentials of the process. koreascience.krmdpi.com
Furthermore, the methodologies discussed in previous sections also align with green chemistry principles. Visible-light photoredox catalysis uses light as a renewable energy source and allows reactions to be conducted at ambient temperature, reducing energy consumption. beilstein-journals.org Flow chemistry contributes by improving energy efficiency, reducing solvent usage, and enhancing the safety of chemical operations. acs.org
| Methodology | Green Chemistry Principle(s) Addressed | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Energy Efficiency | Drastically reduced reaction times; lower energy consumption. researchgate.net |
| Visible-Light Photoredox Catalysis | Use of Renewable Feedstocks (Light) | Mild, ambient temperature conditions; uses light as an energy source. beilstein-journals.org |
| Flow Chemistry | Inherently Safer Chemistry | Minimizes hazardous waste; improves energy efficiency and process control. acs.org |
| Catalytic Reactions | Catalysis | Reduces waste by using small amounts of catalysts instead of stoichiometric reagents. |
Applications of Tetrahydro 2h Pyran 4 Carbonyl Chloride in Specialized Chemical Fields
Medicinal Chemistry and Pharmaceutical Development
In the realms of medicinal chemistry and pharmaceutical development, Tetrahydro-2H-pyran-4-carbonyl chloride serves as a crucial precursor for the creation of a wide array of therapeutic agents. The stability of the tetrahydropyran (B127337) ring and the reactivity of its acyl chloride function allow for its incorporation into diverse molecular architectures, contributing to the advancement of drug discovery and development.
Development of Heterocyclic Scaffolds in Drug Discovery
The tetrahydropyran moiety is a common scaffold in many biologically active compounds, and this compound is a key reagent for introducing this heterocyclic system into new drug candidates. myskinrecipes.com The stability and defined conformational properties of the tetrahydropyran ring are advantageous in designing molecules that can effectively interact with biological targets. myskinrecipes.com Researchers in drug discovery utilize this compound to synthesize functionalized heterocyclic scaffolds, which are foundational structures in a multitude of pharmaceuticals. chemimpex.com The incorporation of the tetrahydropyran ring can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in the design of effective drugs.
Specific Therapeutic Areas (e.g., Anticancer Agents, Antibacterial Compounds, Aromatase/STS Inhibitors)
The tetrahydropyran scaffold, often introduced using precursors like this compound, is a constituent of molecules investigated for a range of therapeutic applications.
Anticancer Agents: Research has shown that pyran-containing compounds are promising candidates for the development of novel anticancer agents. For instance, various substituted 4-amino-2H-pyran-2-one analogs have been identified as a new class of cytotoxic agents with significant tumor cell growth inhibitory activity in vitro. chemicalbook.com Additionally, studies on 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-ones have demonstrated their potential antiproliferative effects against human leukemia and breast adenocarcinoma cell lines. chemicalbook.com The synthesis of such complex pyranones can be envisioned to start from functionalized tetrahydropyran precursors.
Antibacterial Compounds: The 4H-pyran scaffold is also a feature of compounds with antibacterial properties. google.com Research into combinatorial libraries of oxazolidinones has led to the identification of potent antibacterial agents containing a tetrahydro-4(2H)-thiopyranyl moiety, a close structural relative of the tetrahydropyran ring. scbt.com These findings highlight the potential of tetrahydropyran-based structures in the development of new treatments for bacterial infections.
Aromatase/STS Inhibitors: In the field of endocrinology and oncology, tetrahydropyran-containing molecules have been explored as inhibitors of key enzymes like aromatase and steroid sulfatase (STS), which are involved in hormone-dependent cancers. For example, the synthesis of potential 4th generation nonsteroidal aromatase inhibitors has involved the use of 2-hydroxy-4/5-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde as an intermediate. Furthermore, the development of dual aromatase-steroid sulfatase inhibitors has also incorporated the tetrahydropyran moiety in the synthesis of advanced benzofuran-derived sulfamates.
Below is a table summarizing research findings on pyran derivatives in these therapeutic areas:
| Therapeutic Area | Compound Class/Derivative | Key Research Finding | Reference |
|---|---|---|---|
| Anticancer | 4-Amino-2H-pyran-2-one (APO) analogs | Demonstrated significant in vitro tumor cell growth inhibitory activity. | chemicalbook.com |
| Anticancer | 2,2,6-Trisubstituted 5-methylidenetetrahydropyran-4-ones | Showed antiproliferative activity against human leukemia and breast adenocarcinoma cell lines. | chemicalbook.com |
| Antibacterial | Tetrahydro-4(2H)-thiopyranyl phenyloxazolidinones | Identified novel potent leads with enhanced activity against respiratory tract infection pathogens. | scbt.com |
| Aromatase Inhibitors | Benzofuran derivatives | Tetrahydro-2H-pyran-2-yl group used as a protecting group in the synthesis of potential 4th generation nonsteroidal aromatase inhibitors. | |
| Dual Aromatase-STS Inhibitors | Benzofuran-derived sulfamates | Incorporation of a tetrahydro-2H-pyran-2-yl group in the synthesis of dual inhibitors. |
Development of Antioxidant Agents
The pyran scaffold is also a structural component in molecules designed to have antioxidant properties. Oxidative stress is implicated in a variety of diseases, making the development of effective antioxidant agents a key area of pharmaceutical research. Studies have demonstrated that certain 4H-pyran derivatives possess significant antioxidant activity, with some showing stronger radical scavenging potential than established antioxidants like butylated hydroxytoluene (BHT). The synthesis of steroidal 2H-pyrans has also yielded compounds with notable in vitro antioxidant activity. The versatility of this compound allows for its potential use in the synthesis of such novel antioxidant compounds by enabling the attachment of the tetrahydropyran ring to various molecular frameworks that can stabilize free radicals.
Research in Proteomics Applications
Agrochemical Research and Development
In addition to its role in pharmaceuticals, this compound is a valuable intermediate in the synthesis of agrochemicals. chemimpex.commyskinrecipes.com The principles that make it useful in drug discovery, such as its ability to act as a building block for complex molecules and its stable heterocyclic core, are also applicable to the development of new crop protection products. chemimpex.com The incorporation of the tetrahydropyran moiety can influence the biological activity, environmental stability, and selectivity of pesticides and herbicides. While specific commercial agrochemicals synthesized directly from this compound are not extensively documented in publicly accessible literature, its role as a key intermediate in the development of new agrochemical entities is acknowledged by chemical suppliers and researchers in the field. chemimpex.com
Synthesis of Crop Protection Products
This compound serves as a key intermediate in the synthesis of agrochemicals. myskinrecipes.com The tetrahydropyran structural motif is a component of various biologically active molecules used in agriculture. The compound's reactive carbonyl chloride group facilitates its incorporation into larger, more complex structures designed to act as pesticides, herbicides, or fungicides. Through acylation reactions, the tetrahydropyran moiety can be linked to other pharmacophores or active fragments, enabling the creation of novel crop protection agents. chemimpex.com This role as a versatile building block is critical in the development pipeline of new products aimed at safeguarding crops from various threats. chemimpex.commyskinrecipes.com
Enhancement of Agricultural Productivity
The application of this compound in synthesizing crop protection products directly contributes to the enhancement of agricultural productivity. By enabling the creation of effective agrochemicals, this intermediate plays an indirect but vital role in improving crop yields and quality. chemimpex.com The development of new active ingredients for which this compound is a precursor helps in managing pests and diseases that can devastate harvests. The stability imparted by the tetrahydropyran ring and the synthetic flexibility offered by the acid chloride function are advantageous in designing molecules that are both effective and stable, thereby supporting sustainable agricultural output. chemimpex.com
Materials Science Applications
In the field of materials science, the distinct chemical characteristics of this compound are leveraged to create advanced materials with specific, tailored properties.
Polymer Chemistry: Formulation of Specialty Polymers
The compound is utilized in polymer chemistry for the formulation of specialty polymers. chemimpex.com Its acid chloride group allows it to be readily incorporated into polymer chains through reactions with diols or diamines to form polyesters or polyamides, respectively. The inclusion of the tetrahydropyran ring into the polymer backbone can influence the material's physical properties, such as thermal stability, solubility, and mechanical characteristics. This makes it a valuable monomer or modifying agent in the development of polymers designed for specific, high-performance applications. chemimpex.com
Liquid Crystal Compounds
The tetrahydropyran scaffold is a component in the design of modern liquid crystalline materials. tandfonline.comtandfonline.com Several chemical suppliers categorize this compound as a raw material for liquid crystal (LC) synthesis. ambeed.comambeed.compipharm.com Research into new liquid crystalline derivatives has demonstrated that the tetrahydropyran ring is a useful structural unit for creating molecules with nematic and smectic phases. tandfonline.comtandfonline.com The saturated, non-aromatic nature of the ring, compared to traditional cyclohexane (B81311) rings, can influence key properties of the resulting liquid crystal material, such as dielectric anisotropy (Δϵ), viscosity, and optical birefringence (Δn). tandfonline.comtandfonline.com The carbonyl chloride function provides a convenient reactive handle to connect the tetrahydropyran core to other mesogenic (liquid crystal-forming) units to build the final LC molecule.
Surface Functionalization Studies
While specific research articles detailing the use of this compound for surface functionalization were not prominently identified, its chemical nature makes it a strong candidate for such applications. Acyl chlorides are highly reactive electrophiles that readily form stable covalent bonds with nucleophilic groups such as hydroxyl (-OH) and amine (-NH₂) moieties, which are commonly present on the surfaces of materials like silica (B1680970), metal oxides, and functionalized polymers. This reaction could be employed to modify a surface's properties, for instance, to control its wettability, introduce specific binding sites, or improve biocompatibility. The stable tetrahydropyran ring would thus form the new outermost layer of the functionalized material.
Fine Chemical Production and Industrial Synthesis
In the broader context of industrial and fine chemical production, this compound is valued as a versatile and efficient building block. chemimpex.com Its stability and ease of handling are significant advantages in both laboratory and industrial settings. chemimpex.com The compound's primary role is as an intermediate, where its reactive nature streamlines synthetic processes, contributing to higher yields and purity of the final products. chemimpex.com
Numerous synthesis procedures in patent literature and academic research demonstrate its utility. For example, it is used as a reactant in the multi-step synthesis of complex heterocyclic molecules, such as potential bromodomain inhibitors and mTOR inhibitors for pharmaceutical research. google.comnih.govpreprints.org In these syntheses, the compound is used to add the tetrahydropyran-4-carbonyl fragment to a nitrogen atom on a core structure, forming a stable amide bond. nih.govpreprints.org
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 40191-32-0 |
| Molecular Formula | C₆H₉ClO₂ |
| Molecular Weight | 148.59 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| InChI Key | RYGUCYSSMOFTSH-UHFFFAOYSA-N sigmaaldrich.com |
General Research and Development of New Chemical Reactions and Methodologies
This compound serves as a valuable reagent in the development of novel synthetic methodologies, primarily owing to its reactive acyl chloride functional group and the stable, non-aromatic tetrahydropyran (THP) ring. The THP moiety is a common structural motif in many biologically active molecules and natural products, making methodologies that incorporate this group highly relevant. Research in this area focuses on leveraging the compound's reactivity to forge new carbon-carbon and carbon-heteroatom bonds, often under innovative reaction conditions or with novel catalytic systems.
One significant area of methodological development is in the synthesis of complex heterocyclic structures. The compound's ability to readily acylate nucleophiles makes it a key building block for creating amides and esters, which can then undergo further transformations. For instance, it has been employed in the development of new acylation procedures for sensitive or sterically hindered substrates.
A notable example of its application in methodology development is in the field of palladium-catalyzed reactions. Specifically, this compound has been utilized in the development of a palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) to synthesize enantioenriched α-difunctionalized cyclic sulfones. nih.gov In this methodology, the tetrahydropyran-4-carbonyl group is introduced to an allyl-substituted cyclic sulfone precursor. This reaction is significant as it creates a tetrasubstituted α-sulfonyl stereocenter, a challenging synthetic transformation. nih.gov
The research demonstrates the utility of this compound as a reagent to create a β-keto sulfone, which is a key intermediate for the subsequent palladium-catalyzed asymmetric allylic alkylation. The tetrahydropyran moiety in the final product is of interest in medicinal chemistry due to its favorable properties. The successful use of this acyl chloride in the reaction sequence helps to establish the scope and applicability of this new methodology for creating complex, chiral sulfone-containing molecules. nih.gov
The following table summarizes the key aspects of this methodological research where this compound was a key reagent.
| Methodology | Role of this compound | Key Transformation | Significance of the Methodology | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation | Acylating agent to form a β-keto sulfone precursor | Formation of enantioenriched α-difunctionalized cyclic sulfones | Provides a novel route to chiral cyclic sulfones with tetrasubstituted α-sulfonyl stereocenters. nih.gov | nih.gov |
In addition to palladium catalysis, research efforts have also explored the use of this compound in developing novel amide bond formation strategies. For example, it has been used as a reactant in the acylation of complex amines, such as in the synthesis of novel tetrahydroquinoline derivatives with potential anticancer activity. While the primary goal of such research is often the synthesis of the target molecule, the methods employed for the acylation step can contribute to the broader field of synthetic methodology, especially when dealing with complex and multifunctional molecules.
Derivatives and Structural Analogs of Tetrahydro 2h Pyran 4 Carbonyl Chloride
Substituted Tetrahydro-2H-pyran-4-carbonyl Chloride Derivatives
Substitution on the tetrahydropyran (B127337) ring introduces structural diversity, allowing for the fine-tuning of the molecule's physical and chemical properties. The synthesis of these derivatives typically involves the preparation of the corresponding substituted tetrahydropyran-4-carboxylic acid, which is then converted to the acid chloride. This conversion is a standard procedure in organic chemistry, often achieved by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Examples of such derivatives include those with alkyl or aryl groups attached to the pyran ring.
4-Phenyl-substituted derivatives : The synthesis of compounds like 4-(2-Fluorophenyl)-tetrahydro-pyran-4-carboxylic acid has been reported. This is achieved by the hydrolysis of its corresponding methyl ester, methyl 4-(2-fluorophenyl)-tetrahydro-2H-pyran-4-carboxylate, using a base such as potassium hydroxide (B78521) in a mixture of ethanol (B145695) and water. The resulting carboxylic acid can then be converted to the desired acid chloride.
2-Propyl-substituted derivatives : The synthesis of related structures, such as 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester, has been documented in patent literature. This synthesis starts from 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester. google.com While the substitution is not at the 4-position of the carbonyl chloride, it demonstrates the feasibility of creating alkyl-substituted tetrahydropyran rings that can be precursors to various acid chlorides. The general strategy involves synthesizing the substituted tetrahydropyran carboxylic acid and then converting it to the acid chloride.
Table 1: Examples of Substituted Tetrahydro-2H-pyran-4-carboxylic Acid Precursors
| Derivative Name | Precursor Compound | Key Synthesis Step |
| 4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-carbonyl chloride | 4-(2-Fluorophenyl)-tetrahydro-pyran-4-carboxylic acid | Hydrolysis of the corresponding methyl ester. |
| 2-Propyl-tetrahydro-2H-pyran-4-carbonyl chloride (analogous) | 6-Propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | Synthesis from 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester. google.com |
Related Tetrahydropyran-Based Acid Chlorides and Pyran-Containing Heterocyclic Systems
The tetrahydropyran ring is a fundamental structural motif in a vast array of heterocyclic compounds. ijprajournal.com These systems are of significant interest due to their presence in numerous natural products and pharmacologically active molecules. nih.gov The synthesis of pyran-containing heterocycles is a major focus in organic chemistry, with various methodologies developed for their construction. nih.govespublisher.com
One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for synthesizing highly functionalized pyran derivatives. nih.govmdpi.com These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and subsequent cyclization, to build the pyran ring in a single step. nih.gov Various catalysts, including sustainable and reusable ones, have been employed to facilitate these transformations under environmentally friendly conditions. mdpi.com
The synthesis of pyran rings can also be achieved through other methods like intramolecular Heck reactions. espublisher.com The versatility of these synthetic approaches allows for the creation of a wide range of pyran-based structures, including fused and spirocyclic systems. espublisher.comrsc.org These complex molecules often exhibit significant biological activities and are valuable in drug discovery. researchgate.net
Beyond the specific this compound, other acid chlorides based on the tetrahydropyran scaffold can be envisaged and synthesized from the corresponding carboxylic acids, which can be prepared through various synthetic routes. organic-chemistry.org For example, halogenated tetrahydropyran derivatives can serve as precursors to a variety of functionalized compounds.
Table 2: Synthetic Methodologies for Pyran-Containing Heterocycles
| Synthetic Strategy | Description | Key Features |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to form a complex product. nih.govmdpi.com | High efficiency, atom economy, and access to diverse structures. mdpi.com |
| Intramolecular Heck Reaction | Palladium-catalyzed cyclization to form the pyran ring. espublisher.com | Useful for constructing fused pyran systems. espublisher.com |
| Prins Cyclization | Acid-catalyzed reaction of an alkene or alkyne with a carbonyl compound. organic-chemistry.org | Forms substituted tetrahydropyran-4-ol derivatives. organic-chemistry.org |
Tetrahydropyran-4-carboxylic Acid Derivatives
This compound is a reactive intermediate that provides access to a variety of derivatives of tetrahydropyran-4-carboxylic acid, most notably esters and amides. google.com These derivatives are synthesized through nucleophilic acyl substitution, where the chloride is displaced by an alcohol or an amine.
Esters : Tetrahydropyran-4-carboxylic acid esters can be prepared by reacting the acid chloride with an alcohol. Alternatively, they can be synthesized directly from tetrahydropyran-4-carboxylic acid by reacting it with an alcohol in the presence of an acid catalyst. google.com For instance, reacting the carboxylic acid with methanol (B129727) or ethanol yields the corresponding methyl or ethyl esters. google.com The synthesis of methyl tetrahydropyran-4-carboxylate has been achieved by reacting the carboxylic acid with dimethyl sulfate (B86663) in the presence of potassium carbonate. chemicalbook.com
Amides : The reaction of this compound with an amine (such as ammonia, a primary amine, or a secondary amine) yields the corresponding tetrahydropyran-4-carboxamide. google.comlibretexts.org This reaction typically requires two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. google.com For example, the reaction of the acid chloride with diethylamine (B46881) in toluene (B28343) produces N,N-diethyl-tetrahydropyran-4-carboxamide. google.com
The synthesis of these derivatives is crucial for various applications, as the ester and amide functionalities are common in pharmaceuticals and other specialty chemicals. ijprajournal.com
Table 3: Synthesis of Tetrahydropyran-4-carboxylic Acid Derivatives
| Derivative Type | Reactants | Key Reaction Conditions | Product Example |
| Ester | Tetrahydro-2H-pyran-4-carboxylic acid and an alcohol google.com | Acid catalyst google.com | Methyl tetrahydropyran-4-carboxylate chemicalbook.com |
| Amide | This compound and an amine google.com | Presence of a base or excess amine google.com | N,N-Diethyl-tetrahydropyran-4-carboxamide google.com |
Q & A
Basic Research Question
- ¹H NMR : The carbonyl chloride group induces deshielding of adjacent protons, with characteristic signals at δ 2.8–3.2 ppm (C4-H) and δ 4.2–4.5 ppm (C2/C6-H).
- ¹³C NMR : A carbonyl carbon resonance at ~170–175 ppm confirms the acyl chloride moiety.
- IR : Strong absorption bands at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) are diagnostic .
Contamination by residual carboxylic acid (e.g., from incomplete chlorination) is identifiable via O-H stretches (~2500–3000 cm⁻¹) in IR .
What are the major decomposition pathways of this compound under ambient storage conditions?
Advanced Research Question
The compound hydrolyzes readily in the presence of moisture, forming tetrahydro-2H-pyran-4-carboxylic acid and HCl gas. Key stability factors:
- Temperature : Decomposition accelerates above 25°C; storage at 2–8°C in sealed, desiccated containers is critical.
- Light : UV exposure promotes radical-mediated degradation, detected via GC-MS as fragmented alkanes and CO₂ .
Hazardous decomposition products (e.g., hydrogen chloride) require fume hood handling and pH-neutralizing traps during reactions .
How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitutions?
Advanced Research Question
- Steric effects : The tetrahydropyran ring’s chair conformation shields the carbonyl carbon, reducing reactivity with bulky nucleophiles (e.g., tert-butanol).
- Electronic effects : Electron-withdrawing groups on the pyran ring (e.g., -SO₂Cl) enhance electrophilicity, accelerating reactions with amines or alcohols. Kinetic studies using DFT calculations reveal transition-state stabilization via hydrogen bonding in polar aprotic solvents .
What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Advanced Research Question
Common impurities include residual carboxylic acid (from synthesis) and sulfonated byproducts (if sulfonic acids are used as catalysts). Resolution strategies:
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm separate acyl chloride (retention time ~8.2 min) from carboxylic acid (~6.5 min).
- Mass spectrometry : High-resolution MS (HRMS) identifies halogenated impurities (e.g., dichloro derivatives) via isotopic patterns .
Quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) improves accuracy for low-abundance species .
What safety protocols are critical for handling this compound in large-scale reactions?
Basic Research Question
- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and vapor-tight goggles.
- Ventilation : Local exhaust ventilation to control HCl vapors; scrubbers neutralize exhaust gases.
- Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate .
Thermal stability assessments (DSC/TGA) are mandatory to prevent exothermic decomposition during distillation .
How can computational modeling predict the reactivity of this compound in novel catalytic systems?
Advanced Research Question
Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level model:
- Reaction energetics : Activation barriers for nucleophilic attack by amines or alcohols.
- Solvent effects : Polarizable continuum models (PCM) simulate solvation in acetonitrile or THF.
Validation via experimental kinetic data (e.g., Arrhenius plots) confirms predictive accuracy .
What spectroscopic techniques are most effective for real-time monitoring of reactions involving this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
